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CAS No.: 1093107-38-0

Cat. No.: B1521614
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An In-Depth Technical Guide to the Structural Analysis of 1-(3-Aminophenyl)piperidin-4-ol

Abstract
This technical guide provides a comprehensive framework for the structural analysis and

verification of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic compound of significant

interest in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in

the development of numerous pharmaceuticals, making a thorough understanding of its

derivatives essential.[1] This document outlines a multi-faceted analytical approach, integrating

spectroscopic and crystallographic techniques to ensure unambiguous structural elucidation.

We delve into the causality behind methodological choices, offering not just protocols, but a

strategic workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(3-
Aminophenyl)piperidin-4-ol
1-(3-Aminophenyl)piperidin-4-ol (Figure 1) is a bifunctional molecule featuring a substituted

aniline ring and a piperidinol moiety. The piperidine ring is a prevalent structural motif in a vast
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array of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable

pharmacokinetic properties such as improved solubility and bioavailability.[1] The presence of

an aromatic amine and a secondary alcohol offers multiple points for chemical modification,

making it a versatile building block for creating libraries of compounds in drug discovery

campaigns.[2] For instance, derivatives of (aminophenyl)piperidine have been investigated as

agents for treating metabolic disorders and as chemical tags to enhance detection in mass

spectrometry.[3][4][5]

Given its potential as a synthetic intermediate, rigorous structural confirmation is paramount to

ensure the integrity of downstream applications. This guide details the necessary steps to

move from a putative synthesis to a fully validated molecular structure.

Figure 1: Chemical Structure of 1-(3-Aminophenyl)piperidin-4-ol 

Physicochemical Properties
A foundational step in any analysis is the compilation of basic physicochemical data. This

information is critical for sample handling, solvent selection, and interpretation of analytical

results.

Property Value Source

Molecular Formula C₁₁H₁₆N₂O [6]

Molecular Weight 192.26 g/mol [6]

Physical Form Solid [6]

InChI Key
ZIYSSWGWBNTKFR-

UHFFFAOYSA-N
[6]

SMILES String Nc1cccc(c1)N2CCC(O)CC2 [6]
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A robust structural analysis is not a linear process but an integrated workflow where multiple

techniques provide complementary information. The choice of techniques is driven by the need

to answer specific questions: Does the compound have the correct mass? Are the expected

functional groups present? How are the atoms connected? What is its three-dimensional

arrangement?
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Caption: Integrated workflow for the structural elucidation of 1-(3-Aminophenyl)piperidin-4-ol.

Synthesis and Purification: A Plausible Pathway
While numerous methods exist for creating piperidine derivatives, a common and logical

approach involves the N-arylation of a protected piperidone precursor, followed by reduction of

the ketone.[7]

Expert Insight: The choice of a Buchwald-Hartwig or Ullmann-type coupling for the N-arylation

step is critical. The Buchwald-Hartwig reaction is often preferred due to its milder conditions

and broader substrate scope. The subsequent reduction of the 4-keto group to a hydroxyl

group is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to

avoid reduction of the aromatic ring.

Protocol 4.1: Synthesis via Buchwald-Hartwig Amination
and Reduction

N-Arylation: In a nitrogen-purged flask, combine 1-bromo-3-aminobenzene, 4-piperidone

ethylene ketal (as a protected form of 4-piperidone), a palladium catalyst (e.g., Pd₂(dba)₃), a

phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like

toluene.

Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Work-up: After completion, cool the reaction, filter through celite to remove the catalyst, and

concentrate the filtrate under reduced pressure.

Deprotection: Treat the crude product with aqueous acid (e.g., 3M HCl) to hydrolyze the

ketal, yielding 1-(3-aminophenyl)piperidin-4-one.

Reduction: Dissolve the resulting keto-piperidine in methanol and cool in an ice bath. Add

sodium borohydride (NaBH₄) portion-wise.

Final Purification: After the reaction is complete (monitored by TLC), neutralize the mixture,

remove the methanol in vacuo, and extract the aqueous residue with an organic solvent

(e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The
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final product, 1-(3-aminophenyl)piperidin-4-ol, is then purified by silica gel column

chromatography.

Spectroscopic Characterization
Spectroscopic analysis provides the core evidence for the molecular structure. Each technique

offers a unique piece of the puzzle.

Mass Spectrometry (MS)
Causality: The first question to answer for a newly synthesized compound is "what is its

molecular weight?". High-resolution mass spectrometry (HRMS) is the gold standard for this,

providing a highly accurate mass measurement that can be used to confirm the elemental

composition.

Protocol 5.1.1: ESI-TOF Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-

TOF) mass spectrometer.

Analysis Mode: Operate in positive ion mode, as the two nitrogen atoms are readily

protonated.

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Results:

Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

Predicted m/z: For C₁₁H₁₆N₂O, the expected monoisotopic mass is 192.1263. The [M+H]⁺

ion should therefore appear at m/z 193.1335.

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Key

fragments could arise from the loss of water (m/z 175.1228) or cleavage of the piperidine

ring.
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Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups

present in a molecule. The presence or absence of characteristic absorption bands provides

direct evidence for the success of the synthesis, confirming the formation of the alcohol and the

retention of the amine.

Protocol 5.2.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: Place a small amount of the solid, purified compound directly onto the

ATR crystal.

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal prior to sample

analysis.

Expected IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Rationale

3500 - 3200
O-H (Alcohol) & N-H

(Amine)
Stretching

Broad signals

confirming the

hydroxyl and primary

amine groups.[8]

3100 - 3000 Aromatic C-H Stretching

Indicates the

presence of the

phenyl ring.[8]

2950 - 2850 Aliphatic C-H Stretching

Corresponds to the C-

H bonds of the

piperidine ring.[9]

1620 - 1580 N-H (Amine) Scissoring
Confirms the primary

amine.

1600 & 1475 Aromatic C=C Stretching

Characteristic

absorptions for the

benzene ring.

1350 - 1250 C-N Stretching

Aromatic amine and

tertiary amine

(piperidine) stretches.

1260 - 1000 C-O (Alcohol) Stretching

Strong band

confirming the

secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen

framework of an organic molecule. ¹H NMR provides information on the number and

environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques

(like COSY and HSQC) are then used to establish the connectivity between atoms.

Protocol 5.3.1: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). Expert Insight: DMSO-d₆ is often a good choice as the

acidic O-H and N-H protons are typically observable.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal resolution.

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to

confirm assignments.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

¹H NMR:

Aromatic Protons (4H): Expected between δ 6.0-7.5 ppm. The substitution pattern on the

meta-substituted ring will lead to a complex splitting pattern.

-NH₂ Protons (2H): A broad singlet, typically around δ 5.0 ppm, which can exchange with

D₂O.

-OH Proton (1H): A broad singlet or triplet (if coupled), typically around δ 4.5-5.5 ppm, also

exchangeable with D₂O.

Piperidine -CH(OH)- (1H): A multiplet around δ 3.5-4.0 ppm.

Piperidine -CH₂N- (4H): Two sets of multiplets due to axial/equatorial positions, typically in

the range of δ 2.5-3.5 ppm.[10]

Piperidine -CH₂CH₂- (4H): Two sets of multiplets, typically in the range of δ 1.4-2.0 ppm.

[10]

¹³C NMR:
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Aromatic Carbons (6C): Six signals expected in the δ 100-150 ppm region. The carbon

attached to the piperidine nitrogen (C-N) will be downfield (~148 ppm), and the carbon

attached to the amine group (C-NH₂) will also be downfield (~145 ppm).

Piperidine -C(OH)- (1C): Signal around δ 65-70 ppm.

Piperidine -CH₂N- (2C): Signals around δ 45-55 ppm.

Piperidine -CH₂CH₂- (2C): Signals around δ 30-40 ppm.

Definitive 3D Structure: X-Ray Crystallography
Causality: While spectroscopic methods define the molecular formula and connectivity, only

single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional

structure, including relative stereochemistry, bond lengths, and bond angles in the solid state.

Protocol 6.1: Single-Crystal X-Ray Diffraction

Crystal Growth: High-quality single crystals are essential. This is often the most challenging

step. A common method is slow evaporation of a saturated solution of the compound in a

suitable solvent or solvent system (e.g., methanol/ethyl acetate).[11]

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head.[12]

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream

of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are

collected as the crystal is rotated.[12]

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson synthesis and refined to yield the final atomic positions, bond lengths, and angles.

[12]

Expected Structural Features:

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair

conformation.
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Hydroxyl Group Orientation: The hydroxyl group at the C4 position will likely be in either an

axial or equatorial position, which will be definitively determined.

Intermolecular Interactions: The analysis will reveal hydrogen bonding networks involving the

-OH and -NH₂ groups, which dictate the crystal packing.

Corroborating Data

MS Data
[M+H]⁺ = 193.1335

(Confirms C₁₁H₁₆N₂O)

Validated Structure:
1-(3-Aminophenyl)piperidin-4-ol

IR Data
Shows -OH, -NH₂, Ar-H, Alk-H
(Confirms Functional Groups)

NMR Data
Defines C-H Framework &

Connectivity (¹H, ¹³C, COSY)

XRD Data
Shows 3D Atomic Positions

& Piperidine Chair Conformation

Click to download full resolution via product page

Caption: Convergence of analytical data to validate the final molecular structure.

Conclusion: A Self-Validating System
The structural elucidation of 1-(3-aminophenyl)piperidin-4-ol is a prime example of a self-

validating analytical workflow. Each experiment provides a layer of evidence that must be

consistent with the others. The molecular formula from HRMS must match the atom counts

from NMR and the refined structure from X-ray crystallography. The functional groups identified

by IR must correspond to the chemical environments observed in NMR. Finally, the definitive

3D structure from crystallography must be consistent with all spectroscopic data. By following

this integrated and logical progression, researchers can have the highest degree of confidence
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in the identity and purity of their synthesized molecules, a non-negotiable requirement for

advancing research in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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